6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The structure of this compound features a triazole ring fused with a thiadiazine ring, which is further substituted with a 4-methoxyphenyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-1,2,4-triazole-5-thione with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the cyclization of 4-amino-1,2,4-triazole-5-thione with 4-methoxybenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: A closely related compound with similar pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Exhibits different reactivity and applications compared to the target compound.
Uniqueness
6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H12N4OS |
---|---|
Molecular Weight |
260.32 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C12H12N4OS/c1-8-11(9-3-5-10(17-2)6-4-9)15-16-7-13-14-12(16)18-8/h3-8H,1-2H3 |
InChI Key |
HJBYGXFWTXBEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN2C=NN=C2S1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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